2,4,6-Trichlorobiphenyl-2',3',4',5',6'-d5
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Overview
Description
2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is a deuterated form, meaning it contains deuterium, a stable isotope of hydrogen, which is often used in scientific research for tracing and analytical purposes .
Preparation Methods
The synthesis of 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the chlorination of biphenyl compounds. The reaction conditions often require a catalyst and controlled temperature to ensure selective chlorination at the desired positions. Industrial production methods may involve the use of electrophilic chlorination of biphenyl under specific conditions to achieve the desired substitution pattern .
Chemical Reactions Analysis
2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by hydroxyl radicals, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically results in hydroxylated PCBs, while substitution can yield various halogenated biphenyls .
Scientific Research Applications
2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of PCBs and their environmental impact.
Biology: Employed in studies to understand the biological effects and degradation pathways of PCBs.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of PCBs in biological systems.
Industry: Applied in the development of materials and processes that require stable isotopes for tracing and analysis
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with various molecular targets and pathways. In the atmosphere, it reacts with hydroxyl radicals to form PCB-OH adducts, which can further react with oxygen to produce peroxy radical intermediates. These intermediates can cyclize to form bicyclic radicals, leading to further reactions such as oxygen addition, nitrogen oxide addition, and benzene ring breaking .
Comparison with Similar Compounds
2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 can be compared with other similar compounds such as:
2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4: Another deuterated PCB used for similar research purposes.
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5: Differing in the position of chlorine atoms, affecting its reactivity and applications.
2,4’,5-Trichlorobiphenyl: A non-deuterated PCB with different substitution patterns, used in environmental and toxicological studies.
The uniqueness of 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 lies in its specific chlorination pattern and the presence of deuterium, making it valuable for precise analytical and tracing studies.
Properties
Molecular Formula |
C12H7Cl3 |
---|---|
Molecular Weight |
262.6 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,4,6-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |
InChI Key |
MTLMVEWEYZFYTH-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2Cl)Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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